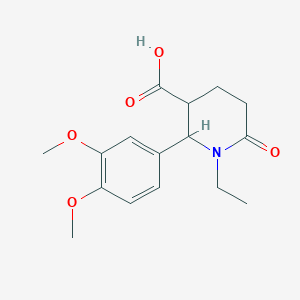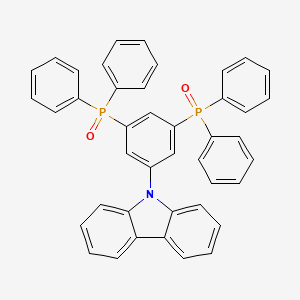
9-(3,5-Bis(diphenylphosphoryl)phenyl)-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(3,5-Bis(diphenylphosphoryl)phenyl)-9H-carbazole is a compound that has garnered significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This compound is known for its unique structural properties, which contribute to its high thermal stability and excellent electron-transporting capabilities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(3,5-Bis(diphenylphosphoryl)phenyl)-9H-carbazole typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene, under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety.
Reduction: Reduction reactions can also occur, especially involving the phosphine oxide groups.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, given the presence of reactive aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carbazole-9-oxide derivatives, while reduction could produce phosphine derivatives.
科学研究应用
9-(3,5-Bis(diphenylphosphoryl)phenyl)-9H-carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceutical formulations.
作用机制
The mechanism by which 9-(3,5-Bis(diphenylphosphoryl)phenyl)-9H-carbazole exerts its effects is primarily through its interaction with electron-transporting pathways. The phosphine oxide groups enhance its electron affinity, facilitating efficient electron transport in OLEDs. Additionally, the carbazole moiety contributes to the compound’s overall stability and performance in electronic applications .
相似化合物的比较
9-(4-(Diphenylphosphoryl)phenyl)-9H-carbazole: Similar in structure but with different substitution patterns, affecting its electronic properties.
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives: These compounds share some structural similarities and are also studied for their electronic properties.
Uniqueness: What sets 9-(3,5-Bis(diphenylphosphoryl)phenyl)-9H-carbazole apart is its combination of high thermal stability, excellent electron-transporting capabilities, and versatility in various applications, particularly in the field of organic electronics .
属性
分子式 |
C42H31NO2P2 |
|---|---|
分子量 |
643.6 g/mol |
IUPAC 名称 |
9-[3,5-bis(diphenylphosphoryl)phenyl]carbazole |
InChI |
InChI=1S/C42H31NO2P2/c44-46(33-17-5-1-6-18-33,34-19-7-2-8-20-34)37-29-32(43-41-27-15-13-25-39(41)40-26-14-16-28-42(40)43)30-38(31-37)47(45,35-21-9-3-10-22-35)36-23-11-4-12-24-36/h1-31H |
InChI 键 |
XGUIMFXRLXXIBD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC(=CC(=C3)N4C5=CC=CC=C5C6=CC=CC=C64)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


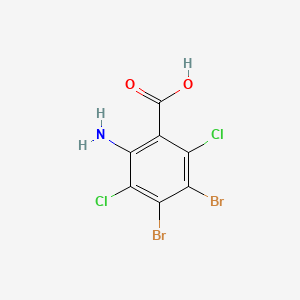
![methyl (7S)-5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate](/img/structure/B14781815.png)
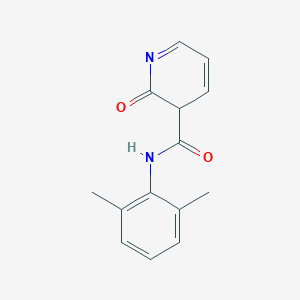
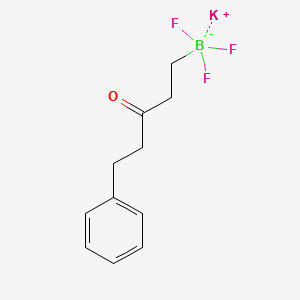
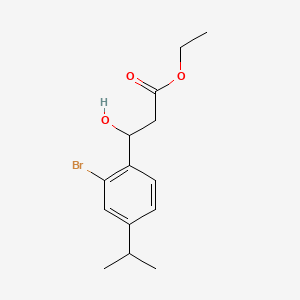
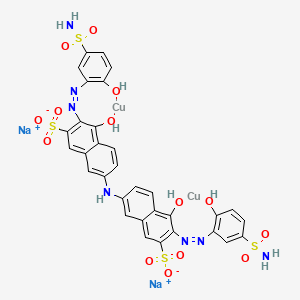
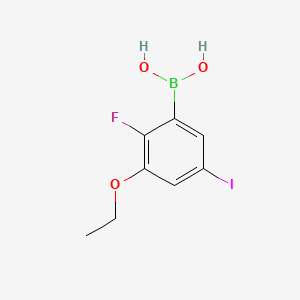
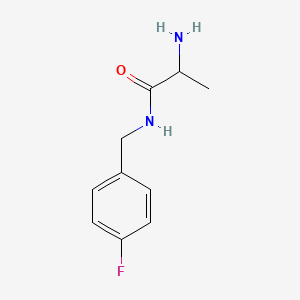
![2-methylsulfanyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide](/img/structure/B14781853.png)
![4-oxo-10aH-benzo[h]quinoline-3-carboxylic acid](/img/structure/B14781874.png)
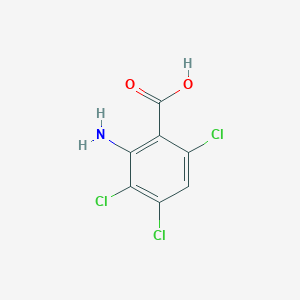
![[2-Acetyloxy-4-(phenylmethoxycarbonylamino)cyclohexyl] acetate](/img/structure/B14781884.png)
![2-methyl-3-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]pyridine](/img/structure/B14781885.png)
